molecular formula C24H26ClN3O2 B11259589 1-(4-chlorobenzyl)-N-cyclohexyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-(4-chlorobenzyl)-N-cyclohexyl-N-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11259589
M. Wt: 423.9 g/mol
InChI Key: HZEWQWYJKJLJJS-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, a cyclohexyl group, and a naphthyridine core makes this compound a subject of interest for researchers exploring new therapeutic agents.

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-cyclohexyl-N-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C24H26ClN3O2/c1-2-27(20-8-4-3-5-9-20)23(29)21-15-18-7-6-14-26-22(18)28(24(21)30)16-17-10-12-19(25)13-11-17/h6-7,10-15,20H,2-5,8-9,16H2,1H3

InChI Key

HZEWQWYJKJLJJS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the Naphthyridine Core: This can be achieved through a condensation reaction involving appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives, which are introduced through substitution reactions.

    Cyclohexyl and Ethyl Group Addition: These groups are incorporated through alkylation reactions, often using reagents like alkyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can be compared with other naphthyridine derivatives, such as:

    1-[(4-METHOXYPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE: This compound has a methoxy group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    1-[(4-FLUOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE: The presence of a fluorine atom can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-N-CYCLOHEXYL-N-ETHYL-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications.

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